molecular formula C18H16N2OS B5809461 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide

2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide

Cat. No. B5809461
M. Wt: 308.4 g/mol
InChI Key: WSMKOEKBDARQLB-UHFFFAOYSA-N
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Description

2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide, also known as MPTA, is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and other fields. MPTA is a thiazole derivative that has been synthesized through various methods and has been found to have specific biochemical and physiological effects.

Mechanism of Action

2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide's mechanism of action involves the inhibition of tubulin polymerization, which is essential for the formation of the microtubules that form the cytoskeleton of cells. By inhibiting tubulin polymerization, 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide disrupts the normal functioning of cells, leading to cell death. This mechanism is similar to that of other chemotherapeutic agents, such as taxanes.
Biochemical and Physiological Effects:
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has been found to have specific biochemical and physiological effects, including the inhibition of tubulin polymerization, the induction of apoptosis, and the inhibition of microbial growth. 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has several advantages for use in lab experiments, including its high yield synthesis methods and its specific mechanism of action. However, 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide also has limitations, including its potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are several future directions for the study of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide, including its potential use in combination with other chemotherapeutic agents, its use in the treatment of other diseases, and its potential as a lead compound for the development of new drugs. Further research is needed to fully understand the biochemical and physiological effects of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide and its potential applications in medicine and other fields.
In conclusion, 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and other fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide and its applications in medicine and other fields.

Synthesis Methods

The synthesis of 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has been achieved through various methods, including the reaction between 4-methylphenyl isothiocyanate and N-phenylacetamide in the presence of a base, such as potassium carbonate. Another method involves the reaction between 4-methylphenyl isothiocyanate and 2-aminothiophenol, followed by the reaction with N-phenylacetamide in the presence of a base. Both methods have been successful in producing 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide with high yields.

Scientific Research Applications

2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has been studied for its potential applications in medicine, particularly in the treatment of cancer. Research has shown that 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide has also been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.

properties

IUPAC Name

2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13-7-9-14(10-8-13)16-12-22-18(20-16)11-17(21)19-15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMKOEKBDARQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide

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